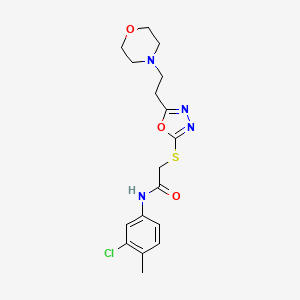
N-(3-chloro-4-methylphenyl)-2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chloro-methylphenyl group, a morpholinoethyl moiety, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the reaction of 3-chloro-4-methylphenylamine with morpholine-2-carboxylic acid to form the intermediate oxadiazole derivative. Subsequent thioacetamide coupling and purification steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Generation of reduced derivatives.
Substitution: Introduction of different functional groups leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine: Research indicates its possible use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Its unique properties make it suitable for applications in material science and as a building block for advanced polymers.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may act as an antioxidant, scavenging free radicals, or as an enzyme inhibitor, modulating biological pathways. The exact molecular targets and pathways involved require further research to fully elucidate.
Comparación Con Compuestos Similares
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
N-(3-chloro-4-methylphenyl)-2-(3-nitrophenyl)acetamide
Uniqueness: N-(3-chloro-4-methylphenyl)-2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide stands out due to its unique oxadiazole ring and morpholinoethyl group, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore its broader impact.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-12-2-3-13(10-14(12)18)19-15(23)11-26-17-21-20-16(25-17)4-5-22-6-8-24-9-7-22/h2-3,10H,4-9,11H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNFNGMVWPCDIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CCN3CCOCC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














